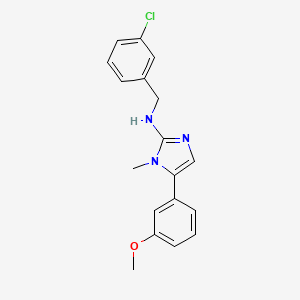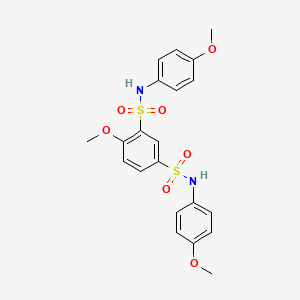
N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. The process often begins with the preparation of the imidazole ring, followed by the introduction of the chlorobenzyl and methoxyphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorobenzyl chloride, methoxyphenyl boronic acid, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine include other imidazole derivatives with different substituents on the benzyl and phenyl rings.
Uniqueness
What sets this compound apart is its unique combination of chlorobenzyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18ClN3O |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-(3-methoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C18H18ClN3O/c1-22-17(14-6-4-8-16(10-14)23-2)12-21-18(22)20-11-13-5-3-7-15(19)9-13/h3-10,12H,11H2,1-2H3,(H,20,21) |
InChI Key |
XXRUMQZRSWGYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11564849.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11564862.png)
![2,4-diiodo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11564883.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11564894.png)
![N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11564896.png)
![(2R,3S,12aR)-2-(2-iodophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B11564900.png)
![6-[(2Z)-2-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11564902.png)
![4-hydroxy-7-(3-methoxyphenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564903.png)
![(2E)-2-[1-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)propan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11564904.png)

![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11564910.png)
![N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11564911.png)
![2-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]carbamoyl}benzoic acid](/img/structure/B11564912.png)
![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564915.png)
